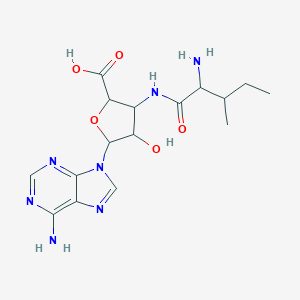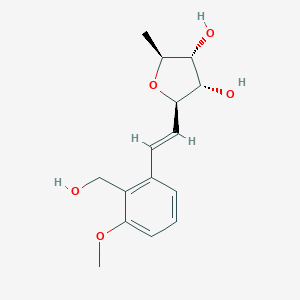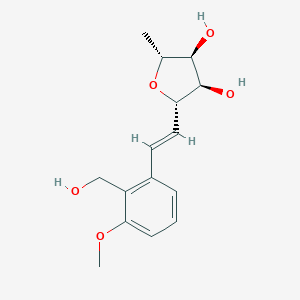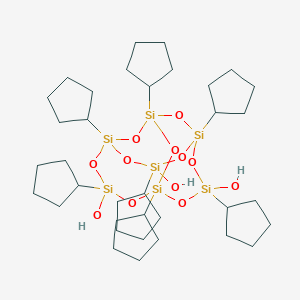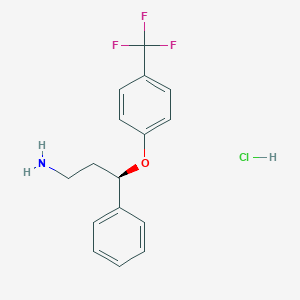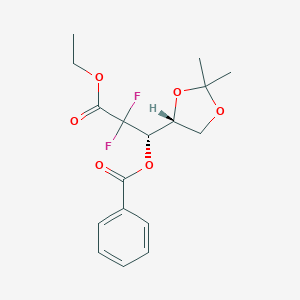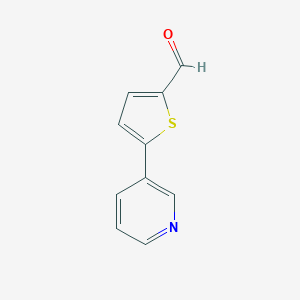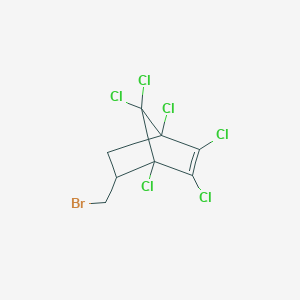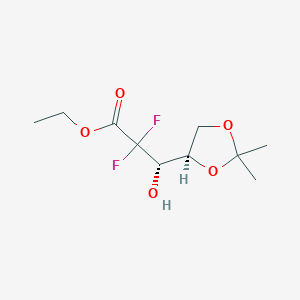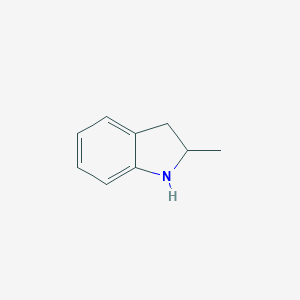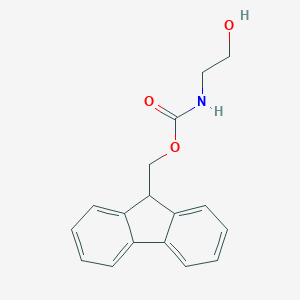
Fmoc-glicinol
Descripción general
Descripción
Fmoc-glycinol (Fmoc-GLY) is an organic compound that has been used in a variety of scientific applications, including as a reagent for peptide synthesis, as a fluorescent marker, as an antioxidant, and in drug delivery systems. Fmoc-GLY is a derivative of the amino acid glycine, which is one of the most abundant amino acids in the human body. Fmoc-GLY is synthesized through a process known as Fmoc-protection, which is a common method for protecting amino acids and other compounds from oxidation and degradation. Fmoc-GLY has a wide range of applications in the scientific and medical fields, and its use is continuing to grow.
Aplicaciones Científicas De Investigación
Aplicaciones de la matriz extracelular
Los derivados de Fmoc-glicinol se han utilizado para crear hidrogelés autoportantes que pueden actuar como matrices extracelulares. Estos hidrogelés se han probado para la citotoxicidad y la adhesión celular, mostrando potencial para aplicaciones biomédicas como la ingeniería de tejidos y la medicina regenerativa .
Aplicaciones farmacéuticas
La investigación sobre péptidos derivados de Fmoc, como el this compound, ha destacado su papel en la formación de hidrogelés con arquitecturas estructurales y macroscópicas que están influenciadas por los métodos de preparación y las condiciones experimentales. Estas propiedades los hacen adecuados para aplicaciones farmacéuticas, incluidos los sistemas de administración de fármacos .
Aplicaciones de hidrogelés antibacterianos
El this compound también participa en la formación de hidrogelés basados en aminoácidos con propiedades antibacterianas de amplio espectro. Estos hidrogelés son alternativas prometedoras para el tratamiento de infecciones bacterianas y podrían utilizarse en apósitos para heridas o como revestimientos para dispositivos médicos para prevenir la colonización bacteriana .
Mecanismo De Acción
Target of Action
Fmoc-glycinol, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-glycinol, is primarily used as a protecting group for amines in peptide synthesis . The primary target of Fmoc-glycinol is the amine group of amino acids, which it protects during the peptide bond formation process .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves to protect the amine during peptide synthesis . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
Fmoc-glycinol plays a crucial role in the chemical synthesis of peptides, a process that involves the formation of peptide bonds . The Fmoc group’s ability to protect the amine group of amino acids allows for the efficient synthesis of peptides, including ones of significant size and complexity . This makes Fmoc-glycinol an invaluable resource in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS) .
Pharmacokinetics
It is known that fmoc-glycinol is stable under acidic conditions but labile under basic conditions . This property is crucial for its role in peptide synthesis, as it allows for the selective removal of the Fmoc group when desired .
Result of Action
The primary result of Fmoc-glycinol’s action is the protection of the amine group of amino acids during peptide synthesis . This allows for the efficient and selective formation of peptide bonds, enabling the synthesis of complex peptides . The removal of the Fmoc group under basic conditions then allows for the continuation of the peptide chain .
Action Environment
The action of Fmoc-glycinol is highly dependent on the pH of the environment. Under acidic conditions, the Fmoc group is stable and effectively protects the amine group . Under basic conditions, the fmoc group can be rapidly removed, allowing for the continuation of the peptide chain . Therefore, careful control of the pH is crucial for the effective use of Fmoc-glycinol in peptide synthesis .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Fmoc-glycinol plays a significant role in biochemical reactions, particularly in the synthesis of peptides . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a process that involves the attack of the nucleophilic amine to the highly reactive 9-fluorenylmethyl chloroformate . This reaction is crucial in peptide synthesis, allowing for the creation of complex peptides for various biochemical applications .
Cellular Effects
The cellular effects of Fmoc-glycinol are primarily observed in the context of its role in peptide synthesis. For instance, Fmoc-derivatives of certain peptides have been shown to influence cell adhesion and growth
Molecular Mechanism
The molecular mechanism of Fmoc-glycinol primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine during the synthesis process, preventing unwanted reactions and ensuring the correct formation of the peptide . The Fmoc group is removed by base, allowing the peptide to undergo further reactions .
Temporal Effects in Laboratory Settings
The temporal effects of Fmoc-glycinol in laboratory settings are largely related to its stability during peptide synthesis. The Fmoc group is known for its stability, allowing for efficient and rapid synthesis of peptides . Specific information on the long-term effects of Fmoc-glycinol on cellular function in in vitro or in vivo studies is currently lacking.
Metabolic Pathways
As a component used in peptide synthesis, Fmoc-glycinol likely interacts with various enzymes during the synthesis process . Specific enzymes, cofactors, and effects on metabolic flux or metabolite levels have not been extensively studied.
Transport and Distribution
Given its role in peptide synthesis, it is likely that Fmoc-glycinol interacts with various transporters or binding proteins during this process
Subcellular Localization
As a component used in peptide synthesis, it is likely that Fmoc-glycinol is present in the cytosol where peptide synthesis occurs
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-10-9-18-17(20)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16,19H,9-11H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIFWDZVNRWYKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384713 | |
| Record name | Fmoc-glycinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105496-31-9 | |
| Record name | Fmoc-glycinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]-1-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Fmoc-glycinol in peptide synthesis, particularly in the context of the research presented?
A1: Fmoc-glycinol is a crucial building block in solid-phase peptide synthesis, enabling the creation of peptide alcohols. The research highlights its use in synthesizing biologically relevant molecules like octreotide conjugates, and fragments of gramicidin and Trichorzianines []. Fmoc-glycinol, along with other Fmoc-protected amino alcohols like Fmoc-threoninol(But) and Fmoc-phenylalaninol, are attached to amine resins via a dihydropyran-2-carboxylic acid linker []. This method allows for the efficient production of peptide alcohols, which may have unique properties and applications compared to their carboxylic acid counterparts.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
